![molecular formula C10H13FN2O B1457538 3-Amino-N-ethyl-5-fluoro-N-methylbenzamide CAS No. 1523113-65-6](/img/structure/B1457538.png)
3-Amino-N-ethyl-5-fluoro-N-methylbenzamide
Overview
Description
3-Amino-N-ethyl-5-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C10H13FN2O . It has a molecular weight of 196.22 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Amino-N-ethyl-5-fluoro-N-methylbenzamide can be represented by the SMILES notation: CCN©C(=O)C1=CC(=CC(=C1)F)N . This notation provides a way to represent the structure using ASCII strings.Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry Applications
3-Amino-N-ethyl-5-fluoro-N-methylbenzamide, a chemical compound with potential applications in medicinal chemistry and drug development, has been explored in various studies for its unique properties and potential as a building block in synthetic chemistry. For instance, it has been used in the synthesis of androgen receptor antagonists like MDV3100, highlighting its role in the development of therapeutic agents targeting specific cellular receptors (Li Zhi-yu, 2012). Additionally, the compound's utility extends to the creation of novel crystalline forms for NK1/NK2 antagonists, demonstrating its versatility in drug formulation and potential applications in treating a range of disorders, including pain and depression (P. Norman, 2008).
Pharmaceutical Development and Evaluation
In pharmaceutical research, the compound has shown promise in the synthesis of amino acid ester derivatives containing 5-fluorouracil, aimed at enhancing antitumor activity. This indicates its potential role in cancer therapy, particularly in improving the efficacy of existing chemotherapeutic agents (J. Xiong et al., 2009). Furthermore, the synthesis and labeling with 18F of an MK 801 analogue for visualizing NMDA receptors via positron emission tomography underscore the compound's significance in neuroscientific research and its contribution to understanding and potentially treating neurological conditions (A. Denis & C. Crouzel, 1989).
Exploratory Research in Drug Mechanism and Stability
Exploratory studies have delved into the mechanism of action and stability of related compounds, providing a foundation for future investigations into 3-Amino-N-ethyl-5-fluoro-N-methylbenzamide's applications. For example, studies on the thermal stability of similar compounds aid in understanding the physical properties critical for drug development and storage (Yunbo Cong & Chunsheng Cheng, 2021). The examination of fluorinated o-aminophenol derivatives for intracellular pH measurement also showcases the compound's potential role in diagnostic and research tools, further emphasizing its importance beyond traditional drug development (C. Rhee, L. Levy, & R. London, 1995).
properties
IUPAC Name |
3-amino-N-ethyl-5-fluoro-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-3-13(2)10(14)7-4-8(11)6-9(12)5-7/h4-6H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPILRGSEXJEEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=CC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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